molecular formula C15H14BrNO2S B15090151 N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide

N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide

Cat. No.: B15090151
M. Wt: 352.2 g/mol
InChI Key: WGLAVPHSAPPPJP-UHFFFAOYSA-N
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Description

N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide is a complex organic compound that features a biphenyl structure with a bromine substituent at the 4’ position and a cyclopropanesulfonamide group attached to the 2-yl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a sulfone or sulfoxide derivative.

Scientific Research Applications

N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and sulfonamide group can interact with active sites, potentially inhibiting or modulating the activity of the target. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobiphenyl: A simpler biphenyl derivative with a bromine substituent.

    Cyclopropanesulfonamide: A compound featuring the cyclopropanesulfonamide group without the biphenyl structure.

Uniqueness

N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide is unique due to the combination of the biphenyl structure with a bromine substituent and the cyclopropanesulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C15H14BrNO2S

Molecular Weight

352.2 g/mol

IUPAC Name

N-[2-(4-bromophenyl)phenyl]cyclopropanesulfonamide

InChI

InChI=1S/C15H14BrNO2S/c16-12-7-5-11(6-8-12)14-3-1-2-4-15(14)17-20(18,19)13-9-10-13/h1-8,13,17H,9-10H2

InChI Key

WGLAVPHSAPPPJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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